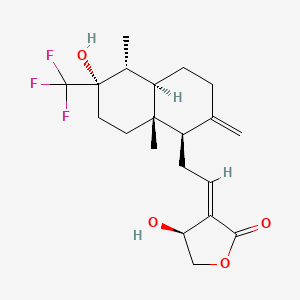![molecular formula C29H30BrF2N3O2 B10833352 2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)
2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane carboxamide derivative 2 is a chemical compound characterized by a cyclohexane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane carboxamide derivative 2 typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions include the use of a suitable solvent, such as ethanol, and maintaining the reaction mixture at a controlled temperature.
Industrial Production Methods: Industrial production of cyclohexane carboxamide derivatives may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane carboxamide derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Halogenation reagents, such as bromine (Br2), are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated cyclohexane derivatives, carboxylic acids, and halogenated compounds .
Scientific Research Applications
Cyclohexane carboxamide derivative 2 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of cyclohexane carboxamide derivative 2 involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity . The compound’s structure allows it to mimic the substrate or transition state of the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Cyclohexane carboxamide derivative 2 can be compared with other similar compounds, such as:
Cyclohexane carboxylic acid derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups.
Indole carboxamide derivatives: These compounds have a different core structure but exhibit similar inhibitory properties.
Properties
Molecular Formula |
C29H30BrF2N3O2 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H30BrF2N3O2/c30-22-5-1-19(2-6-22)26-18-24(35-13-15-37-16-14-35)9-10-25(26)29(36)34-28(20-3-7-23(31)8-4-20)21-11-12-33-27(32)17-21/h1-8,11-12,17,24-26,28H,9-10,13-16,18H2,(H,34,36) |
InChI Key |
SPLGKYRHYYLJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1N2CCOCC2)C3=CC=C(C=C3)Br)C(=O)NC(C4=CC=C(C=C4)F)C5=CC(=NC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



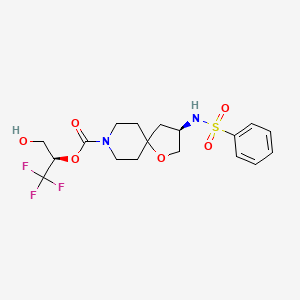

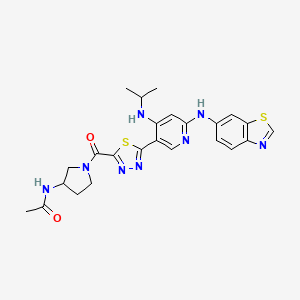
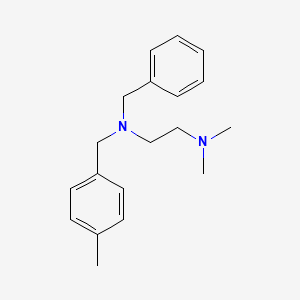
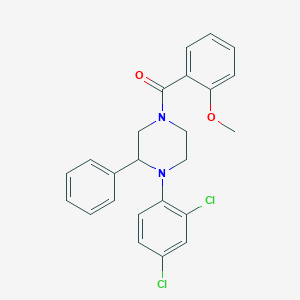
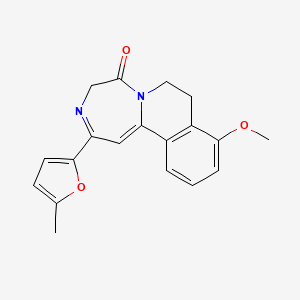
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)

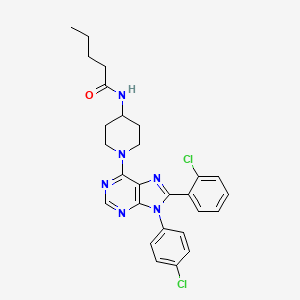
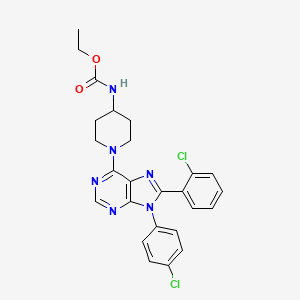
![[4-[2-(3,4-Dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone](/img/structure/B10833364.png)
